4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone
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Overview
Description
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. It has been studied extensively for its potential as a second-generation antineoplastic agent. This compound is known for its potent inhibitory effects on ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 4-methyl-5-amino-1-formylisoquinoline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The amino and formyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and for studying metal complexes.
Biology: Investigated for its inhibitory effects on enzymes like ribonucleoside diphosphate reductase.
Medicine: Explored as an antineoplastic agent for treating various cancers, including sarcoma and leukemia.
Mechanism of Action
The primary mechanism of action of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. By inhibiting this enzyme, the compound effectively halts DNA replication, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-formylisoquinoline thiosemicarbazone
- 4-Methyl-1-formylisoquinoline thiosemicarbazone
- 5-Amino-4-methylisoquinoline thiosemicarbazone
Uniqueness
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is unique due to its high potency as an inhibitor of ribonucleoside diphosphate reductase. The presence of both the 4-methyl and 5-amino groups provides steric hindrance, enhancing its selectivity and reducing the likelihood of enzymatic substitution .
Biological Activity
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) is a compound that has garnered significant attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
MAIQ-1 belongs to a class of compounds known as thiosemicarbazones, which have been extensively studied for their antitumor properties. The compound demonstrates notable potency against various cancer cell lines and has been investigated for its mechanism of action, particularly as an inhibitor of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis.
The primary mechanism through which MAIQ-1 exerts its biological activity is by inhibiting ribonucleotide reductase. This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, thereby playing a vital role in DNA replication and repair. MAIQ-1 has been shown to require only 0.06 µM for 50% inhibition of RR, indicating its high potency at the enzymatic level .
Key Mechanisms:
- Inhibition of Ribonucleotide Reductase : MAIQ-1 acts as a potent inhibitor, significantly affecting cancer cell proliferation.
- Metal Ion Interaction : The compound forms stable chelates with metal ions, enhancing its biological activity. The metal complexes often exhibit increased cytotoxicity compared to the free ligand .
- Induction of Reactive Oxygen Species (ROS) : Studies suggest that MAIQ-1 may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of MAIQ-1 against various cancer models:
Cancer Model | IC50 (µM) | Activity |
---|---|---|
Sarcoma 180 | 0.8 | Significant inhibition |
Leukemia L1210 | 0.9 | High antineoplastic activity |
Leukemia P388 | 1.0 | Effective in reducing cell viability |
B16 Melanoma | 1.5 | Notable cytotoxicity |
*Data sourced from multiple studies demonstrating the efficacy of MAIQ-1 against various murine neoplasms .
Case Studies and Research Findings
Several studies have highlighted the potential of MAIQ-1 as a second-generation antineoplastic agent:
- In Vivo Studies : In murine models, MAIQ-1 demonstrated significant antitumor activity against established tumors, with a notable reduction in tumor size and improved survival rates compared to controls .
- Pharmacokinetics : Research indicated that MAIQ-1 exhibits relatively slow excretion rates in vivo, with about 35% cumulative urinary excretion over 48 hours. This slow metabolism may enhance its therapeutic window .
- Metal Complexes : The ferrous chelate of MAIQ-1 was found to enhance its antitumor properties significantly, suggesting that metal coordination plays a crucial role in its biological efficacy .
- Structure-Activity Relationship (SAR) : Studies have explored the SAR of thiosemicarbazones, indicating that modifications at the N4 position can influence both cytotoxicity and selectivity towards multidrug-resistant (MDR) cancer cell lines .
Properties
IUPAC Name |
[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSOKYEBQAXKF-OMCISZLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-39-1 |
Source
|
Record name | 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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